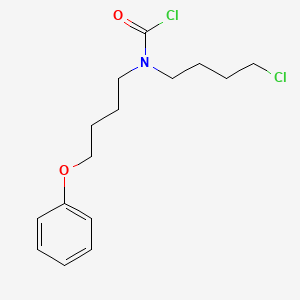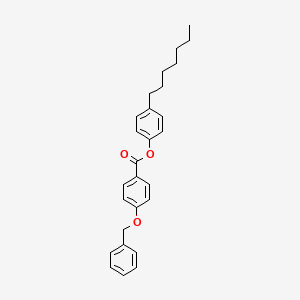
4-Heptylphenyl 4-(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylphenyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a benzyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(benzyloxy)benzoate typically involves the esterification of 4-benzyloxybenzoic acid with 4-heptylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Heptylphenyl 4-(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated benzyloxybenzoate.
Scientific Research Applications
4-Heptylphenyl 4-(benzyloxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 4-(benzyloxy)benzoate involves its interaction with molecular targets through various pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Heptylphenyl 4-(methoxy)benzoate
- 4-Heptylphenyl 4-(ethoxy)benzoate
- 4-Heptylphenyl 4-(propoxy)benzoate
Uniqueness
4-Heptylphenyl 4-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
111973-84-3 |
|---|---|
Molecular Formula |
C27H30O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(4-heptylphenyl) 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C27H30O3/c1-2-3-4-5-7-10-22-13-17-26(18-14-22)30-27(28)24-15-19-25(20-16-24)29-21-23-11-8-6-9-12-23/h6,8-9,11-20H,2-5,7,10,21H2,1H3 |
InChI Key |
UAHDFYCLNHMYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


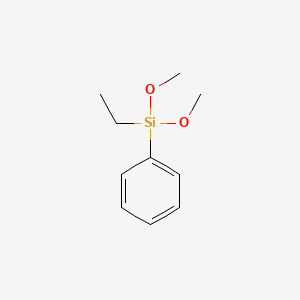
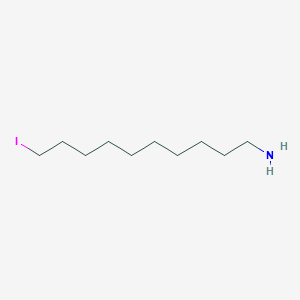
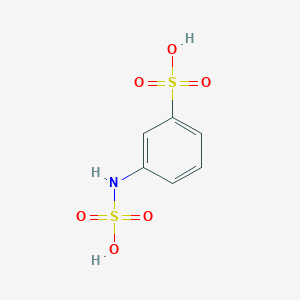
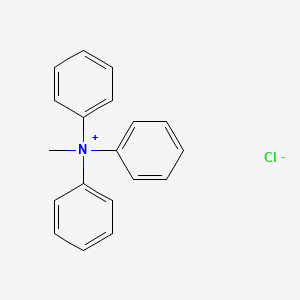
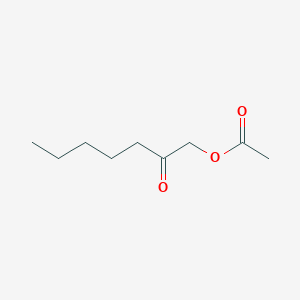
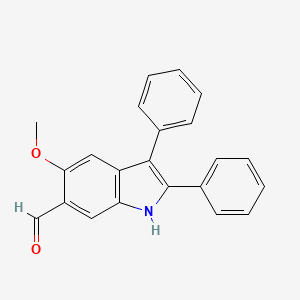
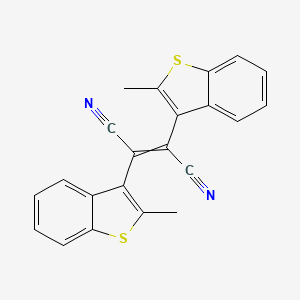
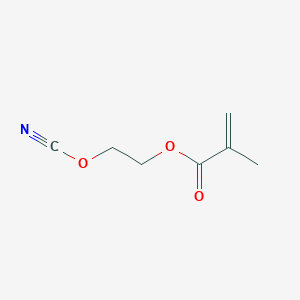
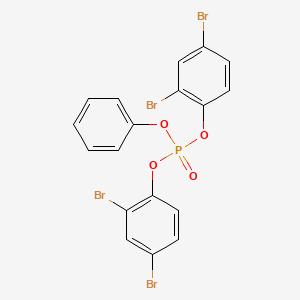

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
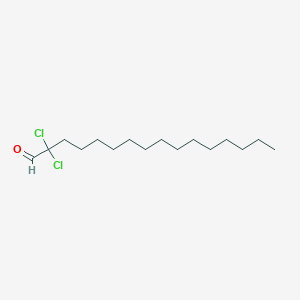
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
